
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.
Mécanisme D'action
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one specifically targets HDAC6, which is a class II histone deacetylase that regulates the acetylation of non-histone proteins, such as tubulin. By inhibiting HDAC6, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one increases the acetylation of tubulin, leading to disruption of microtubule dynamics and induction of cell cycle arrest and apoptosis in cancer cells. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to increase the acetylation of heat shock protein 90 (HSP90), leading to the degradation of mutant huntingtin protein in models of Huntington's disease.
Biochemical and Physiological Effects
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one induces cell cycle arrest and apoptosis, and inhibits the migration and invasion of cancer cells. In models of neurodegenerative diseases, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one reduces the accumulation of misfolded proteins and protects against neuronal cell death. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to modulate the immune response, leading to decreased inflammation and autoimmunity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one is its specificity for HDAC6, which reduces the potential for off-target effects. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one. One area of interest is the development of combination therapies, as 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to enhance the efficacy of other anti-cancer agents in preclinical studies. In addition, further studies are needed to investigate the potential use of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of more potent and selective HDAC6 inhibitors may lead to improved therapeutic outcomes for patients.
Méthodes De Synthèse
The synthesis of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one involves the reaction of 4-aminobutyric acid with cyclopropylmethyl bromide, followed by the reaction of the resulting compound with pyrrolidin-2-one. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one in high yield and purity.
Applications De Recherche Scientifique
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of autoimmune disorders, such as lupus and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-13(11-17(14)10-12-5-6-12)15(19)16-7-3-1-2-4-8-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYVLLQBCZXETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CC(=O)N(C2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
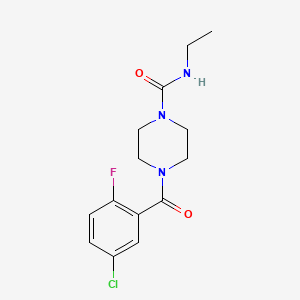
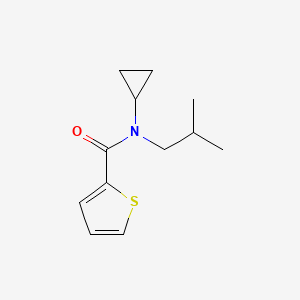
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
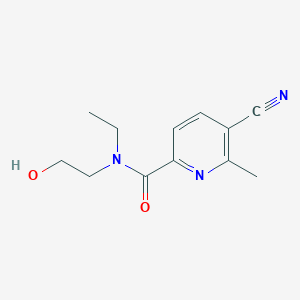
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
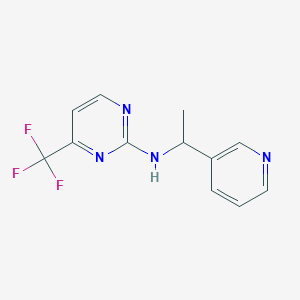

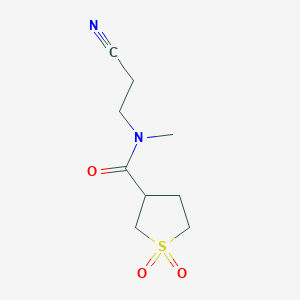
![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
